Nitrogen dioxide

Description

Properties

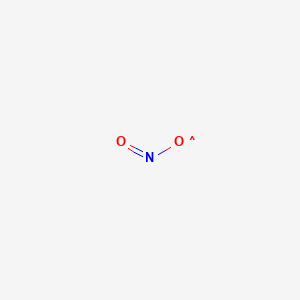

InChI |

InChI=1S/NO2/c2-1-3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXJVPUVTGWSNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NO2 | |

| Record name | NITROGEN DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITROGEN DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0930 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitrogen dioxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitrogen_dioxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020974 | |

| Record name | Nitrogen dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

46.006 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitrogen dioxide appears as a reddish brown gas or yellowish-brown liquid when cooled or compressed. Shipped as a liquefied gas under own vapor pressure. Vapors are heavier than air. Toxic by inhalation (vapor) and skin absorption. Noncombustible, but accelerates the burning of combustible materials. Cylinders and ton containers may not be equipped with a safety relief device., Yellowish-brown liquid or reddish-brown gas (above 70 degrees F) with a pungent, acrid odor; Note: In solid form (below 15 degrees F) it is found structurally as N2O4; [NIOSH], REDDISH-BROWN GAS OR BROWN OR YELLOW LIQUID WITH PUNGENT ODOUR., Yellowish-brown liquid or reddish-brown gas (above 70 °F) with a pungent, acrid odor., Yellowish-brown liquid or reddish-brown gas (above 70 °F) with a pungent, acrid odor. [Note: In solid form (below 15 °F) it is found structurally as N₂O₂.] | |

| Record name | NITROGEN DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/23 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NITROGEN DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0930 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROGEN DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/21 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrogen dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0454.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

70.07 °F at 760 mmHg (EPA, 1998), 21.15 °C, 21.2 °C, 70 °F | |

| Record name | NITROGEN DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0930 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROGEN DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/21 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrogen dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0454.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Reacts with water, Soluble in concentrated sulfuric and nitric acids, Solubility in water: reaction, Reacts | |

| Record name | NITROGEN DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0930 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitrogen dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0454.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.448 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.448 at 20 °C/4 °C (liquid); 3.3 g/L at 21.3 °C (gas), Density: 1.880 g/L, Relative density (water = 1): 1.45 (liquid), 1.44 (liquid at 68 °F), 1.44 (Liquid at 68 °F), 2.62(relative gas density) | |

| Record name | NITROGEN DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0930 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROGEN DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/21 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrogen dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0454.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.58 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.58 (Air = 1) (gas), Relative vapor density (air = 1): 1.58, 2.62 | |

| Record name | NITROGEN DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0930 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROGEN DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/21 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

720 mmHg at 68 °F (EPA, 1998), 900.0 [mmHg], Vapor pressure = 400 MM HG @ 80 °C, 900 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 96, 720 mmHg | |

| Record name | NITROGEN DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/23 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitrogen dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0930 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROGEN DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/21 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrogen dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0454.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Red to brown gas above 21.1 °C; brown liquid below 21.1 °C; colorless solid at approx -11 °C, Liquid below 21.15 °C, Yellowish-brown liquid or reddish-brown gas (above 70 °C) [Note: In solid form (below 15 °F) it is found structurally as N2O4], Brown gas; equilibrium with N2O4 | |

CAS No. |

10102-44-0 | |

| Record name | NITROGEN DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen dioxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitrogen-dioxide-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitrogen oxide (NO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrogen dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nitrogen dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0930 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROGEN DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/21 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrogen dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/QW958940.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

15.3 °F (EPA, 1998), -9.3 °C, -11.2 °C, 15 °F | |

| Record name | NITROGEN DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen dioxide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/718 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITROGEN DIOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0930 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITROGEN DIOXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/21 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitrogen dioxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0454.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Laboratory-Scale Synthesis of Nitrogen Dioxide from Nitric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principal methods for the laboratory-scale synthesis of nitrogen dioxide (NO₂) from nitric acid (HNO₃). The following sections detail the core chemical principles, experimental protocols, and quantitative data associated with these synthetic routes. This document is intended to serve as a practical resource for researchers requiring NO₂ for various applications, including nitration reactions in drug development and other specialized chemical syntheses.

Synthesis via Reduction of Concentrated Nitric Acid with Copper

One of the most common and convenient laboratory methods for producing this compound is the reaction of concentrated nitric acid with a reducing agent, typically copper metal. This reaction is vigorous and proceeds readily at room temperature.

The overall balanced chemical equation for this reaction is:

Cu(s) + 4HNO₃(aq) → Cu(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l)

In this redox reaction, copper is oxidized to copper(II) nitrate, which forms a characteristic blue-green solution, while the nitric acid is reduced, yielding brown this compound gas.

Quantitative Data

| Parameter | Value | Reference(s) |

| Reactants | ||

| Copper (Cu) | 5 g | |

| Concentrated Nitric Acid (HNO₃) | 40 mL | |

| Reaction Conditions | ||

| Temperature | Exothermic, reaches 60-70 °C | |

| Pressure | Atmospheric | Implied |

| Products | ||

| This compound (NO₂) Yield | ~85% (typical) | |

| Copper(II) Nitrate (Cu(NO₃)₂) | By-product in solution | |

| Water (H₂O) | By-product |

Experimental Protocol

Materials:

-

Copper turnings or shavings (5 g)

-

Concentrated nitric acid (~70%) (40 mL)

-

Round-bottom flask or gas generation bottle

-

Dropping funnel

-

Gas washing bottle (optional, for purification)

-

Drying tube containing a suitable desiccant (e.g., anhydrous calcium chloride)

-

Cold trap (e.g., U-tube immersed in a dry ice/acetone bath)

-

Collection vessel

-

Fume hood

Procedure:

-

Apparatus Setup: Assemble the gas generation apparatus inside a fume hood. Place 5 g of copper turnings into the round-bottom flask. Fit the dropping funnel to the flask, ensuring a tight seal.

-

Gas Purification Train: Connect the outlet of the generation flask to a drying tube filled with a desiccant to remove water vapor. For higher purity, a gas washing bottle containing concentrated sulfuric acid can be used before the drying tube.

-

Collection Setup: Connect the drying tube to a cold trap immersed in a dry ice/acetone bath to condense the this compound (as dinitrogen tetroxide, N₂O₄).

-

Reaction Initiation: Slowly add the concentrated nitric acid from the dropping funnel onto the copper turnings. The reaction will begin almost immediately, producing a brown gas (NO₂). Control the rate of addition to maintain a steady evolution of gas. The reaction is exothermic and the flask will become warm.

-

Purification and Collection: The evolved gas passes through the drying agent to remove moisture. As the dry NO₂ gas enters the cold trap, it will condense into a pale yellow liquid or a colorless solid, which is its dimer, dinitrogen tetroxide (N₂O₄). This compound exists in equilibrium with dinitrogen tetroxide (2NO₂ ⇌ N₂O₄).

-

Termination and Neutralization: Once the desired amount of product is collected, or the reaction ceases, stop the addition of nitric acid. Any remaining acid in the flask can be neutralized by carefully adding a suitable base (e.g., sodium carbonate solution) after dilution with water.

Experimental Workflow Diagram

Caption: Workflow for NO₂ synthesis from copper and nitric acid.

Synthesis via Thermal Decomposition of Lead(II) Nitrate

An alternative method for generating this compound in the laboratory is through the thermal decomposition of a heavy metal nitrate, such as lead(II) nitrate. Lead(II) nitrate is a stable solid that, upon strong heating, decomposes to produce lead(II) oxide, this compound, and oxygen.

The balanced chemical equation for the decomposition is:

2Pb(NO₃)₂(s) → 2PbO(s) + 4NO₂(g) + O₂(g)

This method avoids the use of corrosive concentrated acids during the generation step but requires careful temperature control.

Quantitative Data

| Parameter | Value | Reference(s) |

| Reactant | ||

| Lead(II) Nitrate (Pb(NO₃)₂) | 0.5 g - 5 g | |

| Reaction Conditions | ||

| Temperature | Strong heating with a Bunsen burner | |

| Pressure | Atmospheric | Implied |

| Products | ||

| This compound (NO₂) | Brown fumes observed | |

| Lead(II) Oxide (PbO) | Yellow solid residue | |

| Oxygen (O₂) | Gaseous by-product |

Experimental Protocol

Materials:

-

Lead(II) nitrate powder (Pb(NO₃)₂)

-

Hard glass test tube or boiling tube

-

Test tube holder

-

Bunsen burner

-

Gas collection apparatus (as described in section 1.2)

-

Fume hood

Procedure:

-

Apparatus Setup: Place a small quantity (e.g., 5 g) of dry lead(II) nitrate powder into a hard glass test tube. Clamp the test tube at an angle in a fume hood.

-

Gas Collection Train: Connect the outlet of the test tube to a purification and collection train similar to that described for the copper/nitric acid method (drying tube followed by a cold trap).

-

Decomposition: Begin heating the test tube gently with a Bunsen burner. As the temperature increases, the lead nitrate will start to decompose, indicated by a crackling sound and the evolution of a reddish-brown gas (NO₂). A yellow residue of lead(II) oxide will remain in the test tube.

-

Purification and Collection: Pass the evolved gases through the drying tube to remove any moisture. The this compound will then condense as dinitrogen tetroxide in the cold trap. Oxygen, being a non-condensable gas at this temperature, will pass through the trap.

-

Completion: Continue heating until the evolution of the brown gas ceases.

-

Cooling and Disposal: Allow the apparatus to cool down completely before dismantling. The lead(II) oxide residue is toxic and should be disposed of according to institutional safety guidelines.

Experimental Workflow Diagram

Caption: Workflow for NO₂ synthesis by thermal decomposition.

Synthesis via Dehydration of Nitric Acid

A less common, two-step laboratory route involves the dehydration of nitric acid to form dinitrogen pentoxide (N₂O₅), which is then thermally decomposed to this compound.

Step 1: Dehydration of Nitric Acid 2HNO₃ + P₂O₅ → N₂O₅ + 2HPO₃

Step 2: Thermal Decomposition of Dinitrogen Pentoxide 2N₂O₅ → 4NO₂ + O₂

This method can produce high-purity this compound but is more complex due to the handling of the powerful dehydrating agent, phosphorus pentoxide, and the unstable intermediate, dinitrogen pentoxide.

Logical Relationship Diagram

Caption: Two-step synthesis of NO₂ from nitric acid via N₂O₅.

Safety Precautions

-

Toxicity: this compound is an extremely toxic and corrosive gas that can cause severe respiratory damage, with effects that may be delayed. All manipulations must be performed in a well-ventilated fume hood.

-

Corrosivity: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Appropriate personal protective equipment (PPE), including gloves, lab coat, and splash-proof goggles, must be worn.

-

Exothermic Reaction: The reaction of copper with concentrated nitric acid is exothermic and can proceed very vigorously. The acid should be added slowly to control the reaction rate.

-

Lead Toxicity: Lead(II) nitrate and its decomposition product, lead(II) oxide, are toxic. Avoid inhalation of dust and ensure proper disposal of residues.

An In-depth Technical Guide to the Thermal Decomposition of Lead Nitrate for the Production of Nitrogen Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of lead nitrate (Pb(NO₃)₂) with a focus on the production of nitrogen dioxide (NO₂). The information presented herein is intended for professionals in research and development who require a detailed understanding of the reaction's principles, quantitative data, and experimental methodologies.

Introduction

The thermal decomposition of lead nitrate is a well-established chemical reaction that serves as a common laboratory method for generating this compound gas. When heated, solid lead nitrate breaks down into solid lead(II) oxide (PbO), gaseous this compound (NO₂), and oxygen (O₂).[1][2] This process is a classic example of a solid-state decomposition reaction, where a single solid reactant yields multiple products in different phases. Understanding the kinetics, thermodynamics, and mechanism of this reaction is crucial for its controlled application in various research and industrial settings.

Reaction Stoichiometry and Thermodynamics

The balanced chemical equation for the thermal decomposition of lead nitrate is:

2Pb(NO₃)₂(s) → 2PbO(s) + 4NO₂(g) + O₂(g) [3]

This equation indicates that for every two moles of solid lead nitrate decomposed, two moles of solid lead(II) oxide, four moles of this compound gas, and one mole of oxygen gas are produced.

Thermodynamic Data

The thermal decomposition of lead nitrate is an endothermic process, meaning it requires an input of heat energy to proceed. The standard enthalpy of reaction (ΔH°ᵣₓₙ) can be calculated using the standard enthalpies of formation (ΔH°բ) of the reactants and products.

| Compound | Formula | State | ΔH°բ (kJ/mol) |

| Lead(II) Nitrate | Pb(NO₃)₂ | solid | -451.9 |

| Lead(II) Oxide | PbO | solid | -217.3 |

| This compound | NO₂ | gas | +33.2 |

| Oxygen | O₂ | gas | 0 |

Data sourced from various chemistry data compilations.

Using Hess's Law, the standard enthalpy of reaction is calculated as follows:

ΔH°ᵣₓₙ = [2 * ΔH°բ(PbO) + 4 * ΔH°բ(NO₂) + 1 * ΔH°բ(O₂)] - [2 * ΔH°բ(Pb(NO₃)₂)] ΔH°ᵣₓₙ = [2 * (-217.3) + 4 * (33.2) + 1 * (0)] - [2 * (-451.9)] ΔH°ᵣₓₙ = [-434.6 + 132.8] - [-903.8] ΔH°ᵣₓₙ = +502 kJ/mol

The positive value of the enthalpy of reaction confirms that the decomposition is endothermic.

Reaction Kinetics and Mechanism

The thermal decomposition of solid lead nitrate is a complex process influenced by factors such as temperature, heating rate, and the physical properties of the lead nitrate crystals. While a detailed, universally accepted mechanism is still a subject of research, the overall process can be understood in terms of nucleation and the growth of the product phases within the solid reactant.

Kinetic Parameters

Quantitative kinetic analysis of the thermal decomposition of lead nitrate can be performed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods allow for the determination of key kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation:

k = A * exp(-Ea / RT)

While specific, high-confidence values for the activation energy and pre-exponential factor for lead nitrate decomposition are not abundantly available in readily accessible literature, studies on similar metal nitrates suggest that the activation energy for the decomposition of nitrates typically falls within a broad range. For a comprehensive analysis, it is recommended to perform experimental TGA or DSC under controlled conditions to determine these parameters for the specific lead nitrate sample being used.

Reaction Mechanism

The decomposition is believed to be initiated at defect sites on the crystal lattice of lead nitrate. The reaction then proceeds through the formation of a molten phase or a solid-state intermediate, followed by the evolution of gaseous products. The overall reaction is irreversible.

A proposed general mechanism for the decomposition of metal nitrates involves the following steps:

-

Initiation: Formation of initial product nuclei at active sites.

-

Growth: The product nuclei grow, creating a reaction interface.

-

Progression: The reaction interface moves through the solid reactant.

The specific intermediate species and transition states in the decomposition of lead nitrate are complex and may involve radical species.

Experimental Protocols

For a detailed and quantitative study of the thermal decomposition of lead nitrate, advanced thermoanalytical techniques are required.

Non-isothermal Kinetic Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the thermal decomposition of lead nitrate using a non-isothermal method.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.

-

Inert gas supply (e.g., Nitrogen or Argon).

-

Sample pans (e.g., alumina or platinum).

-

Data acquisition and analysis software.

Procedure:

-

Accurately weigh a small sample (5-10 mg) of dry, powdered lead nitrate into a tared TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas at a constant flow rate (e.g., 50 mL/min) to remove air and any moisture.

-

Program the TGA to heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 5, 10, 15, and 20 K/min). A series of experiments at different heating rates is required for model-free kinetic analysis.

-

Record the sample mass as a function of temperature.

-

Analyze the resulting TG curves using a suitable kinetic model (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to determine the activation energy and pre-exponential factor.

Enthalpy of Decomposition using Differential Scanning Calorimetry (DSC)

Objective: To measure the enthalpy of decomposition of lead nitrate.

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a programmable furnace and sensitive heat flow sensors.

-

Inert gas supply (e.g., Nitrogen or Argon).

-

Sample pans with lids (e.g., aluminum or copper).

-

Data acquisition and analysis software.

Procedure:

-

Accurately weigh a small sample (2-5 mg) of dry, powdered lead nitrate into a tared DSC sample pan.

-

Seal the sample pan.

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Purge the DSC cell with an inert gas at a constant flow rate.

-

Program the DSC to heat the sample at a constant heating rate (e.g., 10 K/min) through the decomposition temperature range (e.g., from ambient to 500°C).

-

Record the heat flow as a function of temperature.

-

Integrate the area under the endothermic peak corresponding to the decomposition to determine the enthalpy of decomposition (ΔH).

Data Presentation

The following tables summarize the key quantitative data related to the thermal decomposition of lead nitrate.

Table 1: Stoichiometric and Molar Mass Data

| Compound | Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Lead(II) Nitrate | Pb(NO₃)₂ | 331.2 | 2 |

| Lead(II) Oxide | PbO | 223.2 | 2 |

| This compound | NO₂ | 46.01 | 4 |

| Oxygen | O₂ | 32.00 | 1 |

Table 2: Thermodynamic Properties

| Parameter | Symbol | Value |

| Standard Enthalpy of Formation of Pb(NO₃)₂(s) | ΔH°բ | -451.9 kJ/mol |

| Standard Enthalpy of Formation of PbO(s) | ΔH°բ | -217.3 kJ/mol |

| Standard Enthalpy of Formation of NO₂(g) | ΔH°բ | +33.2 kJ/mol |

| Standard Enthalpy of Reaction | ΔH°ᵣₓₙ | +502 kJ/mol |

Visualizations

The following diagrams illustrate the reaction pathway and a general experimental workflow.

Caption: Reaction pathway for the thermal decomposition of lead nitrate.

Caption: General experimental workflow for kinetic analysis.

Safety Considerations

-

Lead compounds are toxic. Handle lead nitrate and its decomposition product, lead(II) oxide, with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

-

This compound (NO₂) is a toxic and corrosive gas. The decomposition should be performed in a well-ventilated fume hood.

-

The reaction produces oxygen, which can enhance the combustion of other materials. Ensure there are no flammable materials near the experimental setup.

Conclusion

The thermal decomposition of lead nitrate is a fundamental reaction with important applications in the synthesis of this compound. A thorough understanding of its stoichiometry, thermodynamics, and kinetics is essential for its safe and efficient use in a research environment. This guide has provided a detailed overview of these aspects, along with protocols for quantitative analysis using modern thermoanalytical techniques. For precise kinetic parameters, it is imperative to conduct experimental investigations under well-defined conditions.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Gaseous Nitrogen Dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen dioxide (NO₂), a paramagnetic, bent molecule with C₂ᵥ point group symmetry, is a reddish-brown gas with a characteristic sharp, pungent odor.[1][2] As a significant air pollutant, primarily stemming from combustion processes, its interactions with biological systems are of profound interest in environmental science, toxicology, and drug development.[3][4][5] Industrially, NO₂ serves as a crucial intermediate in the synthesis of nitric acid.[1][3] This guide provides a comprehensive overview of the core chemical and physical properties of gaseous this compound, detailed experimental protocols, and insights into its biological signaling pathways.

Physical Properties of this compound

The physical characteristics of this compound are fundamental to its behavior in both laboratory and environmental settings. A summary of these properties is presented below.

| Property | Value | Notes |

| Molecular Formula | NO₂ | |

| Molar Mass | 46.006 g/mol | [3][6][7][8][9] |

| Appearance | Reddish-brown gas | [1][2][4][10] Above 21.15 °C |

| Odor | Pungent, acrid | [1][2][4] Odor detectable at 0.12 ppm[11] |

| Boiling Point | 21.15 °C (70.07 °F; 294.30 K) | [1][3][10] |

| Melting Point | -9.3 °C (15.3 °F; 263.8 K) | [1][3][10] |

| Density (gas) | 1.880 g/L (at standard conditions) | [1][10] |

| Vapor Density | 1.58 (relative to air) | [10][11] Vapors are heavier than air.[10][12] |

| Vapor Pressure | 98.80 kPa (at 20 °C) | |

| Solubility in Water | Reacts (Hydrolyzes) | [1][10] |

| Bond Angle (O-N-O) | ~134.3° | |

| Bond Length (N-O) | 119.7 pm | [1] |

| Critical Temperature | 158.00 °C (431.15 K) | [6][7] |

| Critical Pressure | 101.325 bar (10.1325 MPa) | [6][7] |

Chemical Properties and Reactivity

This compound is a highly reactive gas and a potent oxidizing agent.[6] Its chemical behavior is dominated by its free radical nature and its equilibrium with its dimer, dinitrogen tetroxide.[1]

| Property | Description | Chemical Equation |

| Dimerization | Exists in a temperature- and pressure-dependent equilibrium with its colorless dimer, dinitrogen tetroxide (N₂O₄). The forward reaction is exothermic. | 2NO₂(g) ⇌ N₂O₄(g) ΔH = -57.23 kJ/mol[1][12] |

| Hydrolysis | Reacts with water to form nitric acid (HNO₃) and nitrous acid (HNO₂). This reaction is a key step in the formation of acid rain. | 2NO₂(g) + H₂O(l) → HNO₃(aq) + HNO₂(aq)[13][14] |

| Thermal Decomposition | At temperatures above 150 °C, NO₂ decomposes into nitric oxide (NO) and oxygen (O₂). | 2NO₂(g) → 2NO(g) + O₂(g)[1] |

| Oxidizing Agent | Acts as a strong oxidizing agent, capable of supporting the combustion of various materials. | [2][11] |

| Photochemistry | Absorbs light in the blue region of the spectrum (400–500 nm), which can lead to its photolysis, forming nitric oxide and atomic oxygen. This process is a key initiator of photochemical smog. | NO₂ + hν (λ < 400 nm) → NO + O[1] |

Experimental Protocols

Synthesis of this compound via Thermal Decomposition of Lead(II) Nitrate

This protocol describes the laboratory-scale synthesis of this compound through the thermal decomposition of solid lead(II) nitrate. This experiment must be performed in a well-ventilated fume hood due to the high toxicity of this compound gas and lead compounds.[2][15]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂) powder

-

Boiling test tube or round-bottom flask

-

Test tube holder or clamp

-

Heat source (Bunsen burner or heating mantle)

-

Gas collection apparatus (e.g., gas syringe or a tube leading to a cold trap)

-

Safety goggles, gloves, and a lab coat

Procedure:

-

Place approximately 0.5 g of lead(II) nitrate powder into a clean, dry boiling test tube.[9][16]

-

Secure the test tube with a holder at a 45-degree angle.[9]

-

If collecting the gas, attach the delivery tube to the mouth of the test tube. To condense the gas to liquid N₂O₄/NO₂, the collection vessel should be placed in a cold bath (e.g., ice-salt or dry ice-acetone).

-

Gently heat the test tube over a flame.[9]

-

Observe the decomposition of the white lead(II) nitrate solid. A crackling sound may be heard as the crystals break down.

-

The evolution of a reddish-brown gas, this compound (NO₂), will become visible.[9][11]

-

A yellow-orange solid residue, lead(II) oxide (PbO), will remain in the test tube.

-

The overall reaction is: 2Pb(NO₃)₂(s) → 2PbO(s) + 4NO₂(g) + O₂(g).

-

Once the reaction is complete, remove the heat source and allow the apparatus to cool completely within the fume hood before disassembly.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. issr.edu.kh [issr.edu.kh]

- 3. Item - Molecular mechanisms of this compound induced lung damage - Karolinska Institutet - Figshare [openarchive.ki.se]

- 4. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. This compound poisoning - Wikipedia [en.wikipedia.org]

- 8. The Chemical Biology of NO that Regulates Oncogenic Signaling and Metabolism: NOS2 and Its Role in Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heating of Lead nitrate in Chemical Reactions and Equations - Class 10 Science Experiment [kolblabs.com]

- 10. Demo 4 - Equilibrium Between this compound and Dinitrogen Tetroxide [www-chem.ucsd.edu]

- 11. brainly.in [brainly.in]

- 12. sciencedemos.net [sciencedemos.net]

- 13. Mechanisms of this compound Toxicity in Humans | Health Effects Institute [healtheffects.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. sarthaks.com [sarthaks.com]

A Technical Guide to the Atmospheric Formation Pathways of Tropospheric Nitrogen Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen dioxide (NO₂) is a key trace gas in the troposphere, playing a central role in atmospheric chemistry. It is a primary pollutant and a precursor to the formation of tropospheric ozone and secondary aerosols, with significant implications for air quality and human health. Understanding the complex formation pathways of tropospheric NO₂ is crucial for developing effective pollution control strategies and for assessing the environmental impact of various natural and anthropogenic emissions. This technical guide provides an in-depth overview of the core chemical reactions, precursor molecules, and environmental factors that govern the formation of NO₂ in the troposphere. It details both daytime and nighttime chemical processes, summarizes key quantitative data, and outlines the experimental methodologies used to study these atmospheric phenomena.

Introduction

This compound (NO₂) and nitric oxide (NO) are collectively known as nitrogen oxides (NOₓ). NOₓ is emitted from both natural and anthropogenic sources. Major anthropogenic sources include the combustion of fossil fuels in vehicles, power plants, and industrial processes. Natural sources include lightning, biomass burning, and microbial activity in soils[1][2]. While some NO₂ is emitted directly, the majority is formed in the atmosphere through the oxidation of NO[3]. The chemistry of NO₂ is intricately linked with that of tropospheric ozone (O₃) and hydroxyl radicals (OH), which are the primary detergents of the atmosphere[4][5].

This guide focuses on the chemical pathways that lead to the formation of NO₂ in the troposphere, distinguishing between the dominant photochemical processes during the day and the distinct radical chemistry that occurs at night.

Daytime Formation Pathways of Tropospheric NO₂

During the day, the formation of NO₂ is dominated by photochemical reactions involving the oxidation of NO. The key oxidizing agents are ozone (O₃), hydroperoxy radicals (HO₂), and organic peroxy radicals (RO₂).

The NO-NO₂-O₃ Photostationary State

In a simplified chemical system, NO, NO₂, and O₃ exist in a rapid photochemical cycle, often referred to as the photostationary state[6][7]. This cycle begins with the photolysis of NO₂ by sunlight to produce NO and a ground-state oxygen atom (O(³P)). The oxygen atom then rapidly reacts with molecular oxygen (O₂) to form ozone. Ozone, in turn, reacts with NO to regenerate NO₂.

-

Reaction 1: NO₂ + hν (λ < 424 nm) → NO + O(³P)[6]

-

Reaction 2: O(³P) + O₂ + M → O₃ + M (where M is a third body, like N₂ or O₂)[6]

-

Reaction 3: O₃ + NO → NO₂ + O₂[6]

In a clean atmosphere, this cycle does not lead to a net production of ozone. However, the presence of volatile organic compounds (VOCs) disrupts this equilibrium, leading to the accumulation of both O₃ and NO₂.

Role of Peroxy Radicals in NO to NO₂ Conversion

The oxidation of VOCs and carbon monoxide (CO) by the hydroxyl radical (OH) produces hydroperoxy (HO₂) and organic peroxy (RO₂) radicals. These peroxy radicals provide a highly efficient pathway for the conversion of NO to NO₂, without consuming an ozone molecule. This process is central to the formation of photochemical smog[5][8].

The alkoxy radicals (RO) produced can undergo further reactions that lead to the formation of additional peroxy radicals, thus propagating the reaction chain. The presence of these radical-driven pathways leads to a net production of O₃ and an accumulation of NO₂ in polluted environments.

dot

Caption: Daytime formation of NO₂ via the photostationary state and VOC oxidation.

Nighttime Formation Pathways of Tropospheric NO₂

In the absence of sunlight, the photochemical cycle ceases, and the chemistry of nitrogen oxides changes significantly. The key oxidizing agent for NO₂ at night is ozone, which leads to the formation of the nitrate radical (NO₃) and dinitrogen pentoxide (N₂O₅)[12][13].

The nitrate radical is a potent oxidant and can react with various VOCs, particularly unsaturated hydrocarbons, initiating their nighttime degradation[13]. N₂O₅ can undergo heterogeneous hydrolysis on the surface of aerosols to form nitric acid (HNO₃), which is a major sink for atmospheric NOₓ.

-

Reaction 8: N₂O₅ + H₂O (aerosol) → 2 HNO₃[14]

These nighttime reactions are crucial for the removal of NOₓ from the atmosphere and can influence the availability of ozone and its precursors for the following day[14].

dot

Caption: Nighttime chemistry of NO₂ leading to the formation of NO₃, N₂O₅, and HNO₃.

Other Significant Formation Pathways

Biomass Burning

Biomass burning, including wildfires and prescribed burns, is a significant source of NOₓ to the atmosphere[15][16]. The high temperatures during combustion facilitate the reaction between atmospheric nitrogen and oxygen, producing NO, which is then converted to NO₂ in the smoke plume through the reactions described above.

Lightning

Lightning is the most important natural source of NOₓ in the upper troposphere[12][13][17][18]. The extreme temperatures in a lightning channel break down N₂ and O₂ molecules, which then recombine to form NO. This NO is subsequently oxidized to NO₂. Lightning-produced NOₓ has a significant impact on the chemistry of the free troposphere, influencing ozone and OH concentrations on a global scale.

Quantitative Data

The rates of the chemical reactions and the concentrations of precursor molecules determine the efficiency of NO₂ formation. The following tables summarize key quantitative data.

Table 1: Key Reaction Rate Constants for NO to NO₂ Conversion

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) at 298 K | Reference(s) |

| NO + O₃ → NO₂ + O₂ | 1.8 x 10⁻¹⁴ | [6] |

| NO + HO₂ → NO₂ + OH | 8.3 x 10⁻¹² | [1] |

| NO + CH₃O₂ → NO₂ + CH₃O | 7.7 x 10⁻¹² | [5] |

| NO + C₂H₅O₂ → NO₂ + C₂H₅O | 8.7 x 10⁻¹² | [9][10][11] |

| NO + i-C₃H₇O₂ → NO₂ + i-C₃H₇O | 8.0 x 10⁻¹² | [9][10][11] |

| NO + t-C₄H₉O₂ → NO₂ + t-C₄H₉O | 8.6 x 10⁻¹² | [9][10][11] |

Table 2: Typical Tropospheric Concentrations of Key Species

| Species | Urban Environment | Rural Environment | Marine Boundary Layer | Reference(s) |

| NOₓ | 10 - 100 ppb | 0.1 - 5 ppb | 0.01 - 0.1 ppb | [4][19][20] |

| O₃ | 20 - 150 ppb | 20 - 60 ppb | 10 - 40 ppb | [4][14][21] |

| VOCs | 50 - 500 ppbC | 1 - 50 ppbC | 0.1 - 5 ppbC | [5][19] |

| OH | (1-10) x 10⁶ molecules/cm³ | (1-5) x 10⁶ molecules/cm³ | (1-3) x 10⁶ molecules/cm³ | [4][5] |

| HO₂ | (1-10) x 10⁸ molecules/cm³ | (0.5-5) x 10⁸ molecules/cm³ | (0.1-2) x 10⁸ molecules/cm³ | [4][5] |

Table 3: NOₓ Production from Biomass Burning and Lightning

| Source | Emission/Production Rate | Reference(s) |

| Biomass Burning | Varies widely by fuel type (e.g., 1-4 g NOₓ/kg fuel) | [22][23][24] |

| Lightning | 90 ± 50 moles NOₓ per flash (mid-latitudes) | [12][13][17][18] |

| Lightning | 175 ± 100 moles NOₓ per flash (GLM optical flashes) | [13][17] |

Experimental Protocols

The study of tropospheric NO₂ formation relies on a combination of laboratory experiments, field measurements, and modeling.

Smog Chamber Experiments

Smog chambers are large, enclosed reactors used to simulate atmospheric chemical processes under controlled conditions[2][25][26][27][28].

-

Objective: To investigate the chemical mechanisms of NO₂ formation from the oxidation of NO in the presence of VOCs and sunlight.

-

Methodology:

-

Chamber Preparation: The chamber, typically made of FEP Teflon film, is flushed with purified air to remove any residual contaminants[28].

-

Reactant Injection: Known concentrations of NO, VOCs, and a photolytic precursor for OH radicals (e.g., HONO or H₂O₂) are injected into the chamber[2].

-

Initiation of Reaction: The reaction is initiated by turning on artificial light sources (e.g., UV lamps) that simulate the solar spectrum[26][27].

-

Monitoring: The concentrations of NO, NO₂, O₃, VOCs, and other products are monitored over time using a suite of analytical instruments, including chemiluminescence analyzers for NOₓ and mass spectrometers for VOCs[25].

-

Data Analysis: The temporal evolution of the species concentrations is compared with the predictions of chemical models to elucidate reaction pathways and determine kinetic parameters. Wall loss rates for gases and particles are characterized and corrected for in the data analysis[25][26].

-

dot

Caption: A typical experimental workflow for a smog chamber study of NO₂ formation.

In-situ Measurement of NOₓ using Chemiluminescence

Chemiluminescence is the standard method for continuous monitoring of NO and NO₂ in ambient air[29][30][31][32][33].

-

Principle: The method is based on the light-emitting reaction between NO and an excess of O₃. The intensity of the emitted light is directly proportional to the NO concentration.

-

Methodology:

-

NO Measurement: Ambient air is drawn into the instrument and mixed with O₃ in a reaction chamber. The resulting chemiluminescence is detected by a photomultiplier tube.

-

NOₓ Measurement: A parallel air stream is passed through a converter (typically heated molybdenum or a photolytic converter) that reduces NO₂ to NO. The total NOₓ concentration is then measured as NO in the reaction chamber.

-

NO₂ Calculation: The NO₂ concentration is determined by subtracting the measured NO concentration from the total NOₓ concentration.

-

Calibration: The instrument is calibrated regularly using a zero-air source and a standard NO gas cylinder. An NO₂ calibration is performed using gas phase titration (GPT), where a known concentration of NO is titrated with O₃ to produce a known concentration of NO₂[29][32].

-

Remote Sensing of Tropospheric NO₂ using MAX-DOAS

Multi-Axis Differential Optical Absorption Spectroscopy (MAX-DOAS) is a ground-based remote sensing technique used to measure the vertical column and profile of NO₂ and other trace gases[7][30][34][35][36].

-

Principle: The technique measures the absorption of scattered sunlight by trace gases at different elevation angles. The differential absorption features in the measured spectra are used to retrieve the slant column densities of the absorbers.

-

Methodology:

-

Spectral Acquisition: A spectrometer coupled to a telescope measures scattered sunlight spectra at a series of elevation angles, typically from the horizon to the zenith.

-

DOAS Analysis: The measured spectra are analyzed using the DOAS method to retrieve the differential slant column densities (dSCDs) of NO₂ relative to a reference spectrum (usually a zenith-sky spectrum).

-

Radiative Transfer Modeling: The measured dSCDs are compared with the results of a radiative transfer model to retrieve the vertical profile and tropospheric vertical column density (VCD) of NO₂. This step often includes the retrieval of aerosol information to improve the accuracy of the NO₂ retrieval[30][34].

-

Conclusion

The formation of tropospheric this compound is a complex process governed by a multitude of chemical reactions involving nitrogen oxides, volatile organic compounds, ozone, and sunlight. During the day, the oxidation of NO by peroxy radicals is the dominant pathway for NO₂ formation in polluted environments, leading to the production of photochemical smog. At night, the chemistry shifts to reactions involving the nitrate radical and dinitrogen pentoxide, which play a significant role in the removal of NOₓ from the atmosphere. Natural sources like lightning and biomass burning also contribute substantially to the global budget of tropospheric NO₂. A thorough understanding of these pathways, supported by robust quantitative data from laboratory and field experiments, is essential for predicting and mitigating the impacts of NO₂ on air quality and human health.

References

- 1. Fast5 May 2017-Calibrating the Model 42i NO NO2 Nox Analyzer with Zero Air or Nitrogen | Thermo Fisher Scientific - US [thermofisher.com]

- 2. academic.oup.com [academic.oup.com]

- 3. annualreviews.org [annualreviews.org]

- 4. MEASUREMENT OF NITROGEN OXIDES IN THE MARINE BOUNDARY LAYER [aoml.noaa.gov]

- 5. A Review of Tropospheric Atmospheric Chemistry and Gas-Phase Chemical Mechanisms for Air Quality Modeling [mdpi.com]

- 6. "Nighttime removal of NOx in the summer marine boundary layer" by S S. Brown, Jack E. Dibb et al. [scholars.unh.edu]

- 7. amt.copernicus.org [amt.copernicus.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Rate constants for the reactions of a series of alkylperoxy radicals with NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. AMT - Estimates of lightning NOx production based on high-resolution OMI NO2 retrievals over the continental US [amt.copernicus.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. acp.copernicus.org [acp.copernicus.org]

- 16. nist.gov [nist.gov]

- 17. josvg.home.xs4all.nl [josvg.home.xs4all.nl]

- 18. ntrs.nasa.gov [ntrs.nasa.gov]

- 19. researchgate.net [researchgate.net]

- 20. NO to NO2 Conversion Rate Analysis and Implications for Dispersion Model Chemistry Methods using Las Vegas, Nevada Near-Road Field Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ssb.no [ssb.no]

- 23. rivm.nl [rivm.nl]

- 24. docs.nrel.gov [docs.nrel.gov]

- 25. aaqr.org [aaqr.org]

- 26. mdpi.com [mdpi.com]

- 27. AMT - A portable dual-smog-chamber system for atmospheric aerosol field studies [amt.copernicus.org]

- 28. intra.engr.ucr.edu [intra.engr.ucr.edu]

- 29. dec.alaska.gov [dec.alaska.gov]

- 30. AMT - MAX-DOAS measurements of tropospheric NO2 and HCHO in Munich and the comparison to OMI and TROPOMI satellite observations [amt.copernicus.org]

- 31. witpress.com [witpress.com]

- 32. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 33. scribd.com [scribd.com]

- 34. files.core.ac.uk [files.core.ac.uk]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

The Crucial Role of Nitrogen Dioxide in the Genesis of Photochemical Smog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of nitrogen dioxide (NO₂) in the complex cascade of reactions that culminate in the formation of photochemical smog. Primarily targeting researchers, scientists, and professionals in drug development who require a comprehensive understanding of this atmospheric phenomenon, this document details the core chemical principles, presents quantitative data from seminal studies, and outlines the experimental methodologies used to investigate these processes.

Introduction: The Genesis of Photochemical Smog

Photochemical smog, a noxious mixture of pollutants, is a hallmark of modern urban air pollution. It is characterized by a brownish haze and is composed of a variety of secondary pollutants, most notably ozone (O₃), peroxyacyl nitrates (PANs), and various aldehydes.[1] The formation of this atmospheric scourge is a complex process initiated by the interaction of sunlight with primary pollutants, principally nitrogen oxides (NOx) and volatile organic compounds (VOCs).[2][3] Among the nitrogen oxides, this compound (NO₂) plays the most critical role, acting as the primary initiator of the photochemical reactions that drive smog formation.[4][5]

The primary sources of NOx are anthropogenic, stemming largely from the combustion of fossil fuels in vehicles and industrial processes.[1] While both nitric oxide (NO) and this compound (NO₂) are emitted, it is the photolysis of NO₂ by ultraviolet (UV) radiation from the sun that triggers the chemical chain reactions leading to the production of ground-level ozone and other harmful components of photochemical smog.[6][7]

The Core Chemistry: this compound as the Catalyst

The formation of photochemical smog is a cyclical process with this compound at its heart. The fundamental steps are outlined below.

Initiation: The Photolysis of this compound

The process begins with the photolysis of NO₂, a reaction that is highly dependent on the intensity of solar radiation.[8] When a molecule of NO₂ absorbs a photon of ultraviolet light (hν), it dissociates into a nitric oxide (NO) molecule and a highly reactive oxygen atom (O).[5][9]

This reaction is the primary source of atomic oxygen in the troposphere and is the crucial first step in the formation of photochemical smog.[10]

Ozone Formation

The free oxygen atom produced from the photolysis of NO₂ is extremely reactive and rapidly combines with molecular oxygen (O₂) in the presence of a third body (M), such as N₂ or O₂, to form ozone (O₃).[1]

O + O₂ + M → O₃ + M

The Null Cycle and the Role of VOCs

In a clean atmosphere, the ozone formed would quickly react with the nitric oxide (NO) generated in the initial photolysis step, regenerating NO₂ and O₂. This is known as the "null cycle" and it results in no net production of ozone.

O₃ + NO → NO₂ + O₂

However, the presence of volatile organic compounds (VOCs) disrupts this cycle. VOCs are oxidized by hydroxyl radicals (•OH), which are ubiquitous in the sunlit atmosphere. This oxidation process produces peroxy radicals (RO₂•). These peroxy radicals are highly effective at oxidizing NO to NO₂, thus preventing the NO from reacting with and destroying ozone.[11]